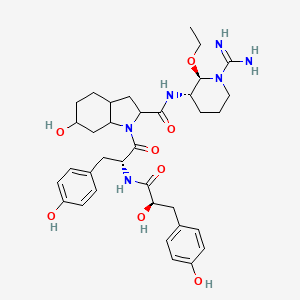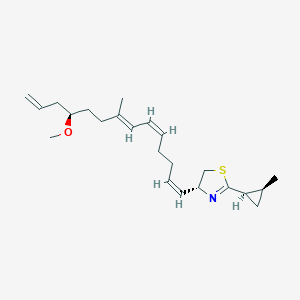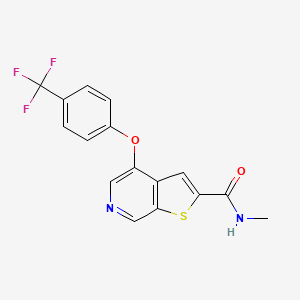
Tibeticanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tibeticanol is a natural product found in Caragana tibetica with data available.
Aplicaciones Científicas De Investigación
Antioxidant Constituents of Caragana Tibetica
Tibeticanol, discovered in Caragana tibetica, exhibits potent antioxidant properties, particularly in scavenging superoxide anions. This finding is significant for understanding the plant's medicinal use in traditional Chinese medicine (Xiang et al., 2005).
Anti-anxiety Activity of Stachys Tibetica Vatke
While not directly referencing Tibeticanol, it's worth noting that Stachys tibetica, a related species, has been studied for its anxiolytic effects. This research could provide insights into potential neuroprotective or anxiolytic applications of Tibeticanol (Kumar et al., 2013).
Pharmacological Exploration of Lancea Tibetica
Lancea tibetica, another related species, has been extensively studied for its medicinal properties, including antitumor, antioxidant, and antiviral activities. Research on similar plants could guide future studies on Tibeticanol's applications in these areas (Wang et al., 2019).
Ethnopharmacology of Tibetan Medicine
Tibeticanol's context within Tibetan medicine might be further understood by exploring the broader field of ethnopharmacology, which investigates traditional medicines and their applications. This area of study could provide a cultural and historical backdrop for Tibeticanol's use (Adams et al., 2005).
Modern Pharmacological Research of Tibetan Materia Medica
The integration of modern scientific methods and traditional Tibetan medicine offers a promising approach to uncovering the therapeutic potential of compounds like Tibeticanol. This research emphasizes the importance of combining traditional knowledge with contemporary scientific techniques (Fu et al., 2020).
Propiedades
Nombre del producto |
Tibeticanol |
|---|---|
Fórmula molecular |
C28H22O8 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxyphenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O8/c29-19-7-16(8-20(30)12-19)2-4-17-11-25(34)26(35)14-22(17)28-18(10-21(31)13-27(28)36)5-1-15-3-6-23(32)24(33)9-15/h1-14,29-36H/b4-2+,5-1+ |
Clave InChI |
LRKNRUGVNBJHFV-AGYHSSTASA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=C(C(=CC(=C2)O)O)C3=CC(=C(C=C3/C=C/C4=CC(=CC(=C4)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=C(C(=CC(=C2)O)O)C3=CC(=C(C=C3C=CC4=CC(=CC(=C4)O)O)O)O)O)O |
Sinónimos |
tibeticanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



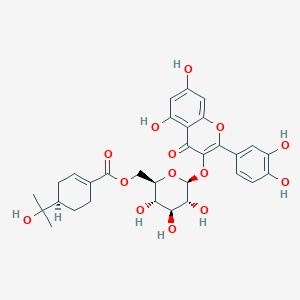
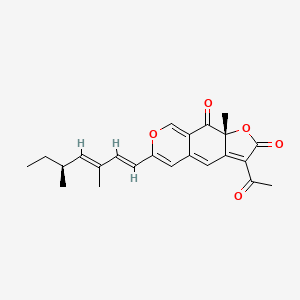
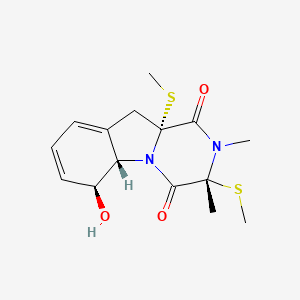



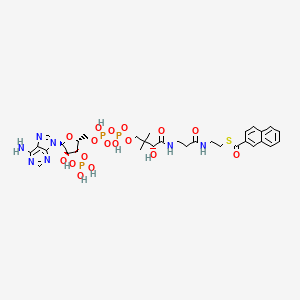

![[Mo(CO)Cp2]](/img/structure/B1246116.png)
